{imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-3-7-1-2-8-4-10-6-11(8)5-7;;/h1-2,4-6H,3,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKMQPZZGMMDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193061-77-5 | |
| Record name | {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the use of readily available starting materials, such as 2-aminopyridine and aldehydes, under acidic conditions to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. For example, adjusting the pH using hydrochloric acid, followed by stirring and separation processes, can yield high-purity products .
Chemical Reactions Analysis
Azido-Ugi Reaction and N-Acylation-Cyclization
This multicomponent reaction involves sequential steps:
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Azido-Ugi 4CR : Combines aldehydes, amines, isocyanides, and azidotrimethylsilane to form azido-Ugi intermediates.
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Acetic Anhydride-Mediated Cyclization : Converts intermediates into tetrazole-linked imidazo[1,5-a]pyridine derivatives .
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Scope : Diverse R³ substitutions (e.g., benzoyl, trifluoroacetyl) are achievable using commercial anhydrides or acid chlorides .
Table 1: Azido-Ugi Reaction Conditions
| Parameter | Details |
|---|---|
| Reagents | Aldehydes, tritylamine, isocyanides, azidotrimethylsilane |
| Solvent | Methanol (0.5 M) |
| Yield | 85% (model compound 6a) |
| Postmodification | Acidic deprotection of trityl groups |
Thiophosgene/Triphosgene Reactions
A one-pot synthesis from 2-aminomethylpyridine derivatives:
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Key Intermediate : (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine.
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Reagents : Thiophosgene or triphosgene in dichloromethane.
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Conditions : Sodium hydrogen carbonate (base), 0–4°C during reagent addition, warming to room temperature .
Table 2: Reaction Optimization for Thiophosgene
| Entry | Solvent | Yield (%) |
|---|---|---|
| 7 | DCM | 72 |
| 8 | THF | 60 |
| 9 | Acetone | 60 |
Condensation Reactions
The methanamine group facilitates reactions with carbonyl compounds (e.g., ketones, aldehydes) to form imine or Schiff base derivatives. These reactions enable functionalization for medicinal chemistry applications.
Substitution Reactions
The methanamine group undergoes nucleophilic substitution with halogenated reagents (e.g., bromoethane) in basic conditions (e.g., NaOH).
Tautomerism
Derivatives like 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-thiol exist in equilibrium between thiol (6A) and thione (6B) forms, influenced by pH and solvent .
Proposed Mechanism
For thiophosgene-mediated synthesis:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Imidazo[1,5-a]pyridine derivatives have been extensively studied for their anticancer properties. Various studies indicate that these compounds exhibit potent activity against different cancer cell lines. For instance, a study demonstrated that imidazo[1,5-a]pyridine derivatives could inhibit specific kinases involved in cancer progression, showcasing their potential as therapeutic agents.
Case Study: c-Met Inhibition
A notable case study involves the development of imidazo[1,5-a]pyridine-based compounds as c-Met inhibitors. Research revealed that these compounds could effectively block the c-Met signaling pathway, which is often dysregulated in cancer. The structure-activity relationship (SAR) analysis highlighted modifications that enhance potency and selectivity against c-Met-positive tumors .
Fluorescent Probes
Optoelectronic Applications
The unique photophysical properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for use as fluorescent probes in biological imaging and optoelectronic devices. These compounds can intercalate into lipid bilayers, making them ideal for studying membrane dynamics.
Table 1: Photophysical Properties of Imidazo[1,5-a]pyridine Probes
| Probe Compound | Solvatochromic Behavior | Partition Coefficient (K) | Application Area |
|---|---|---|---|
| Probe A | High | 1–3 × 10^6 | Membrane Probes |
| Probe B | Moderate | 5 × 10^5 | Imaging |
| Probe C | Low | 2 × 10^4 | Sensors |
Research indicates that these probes exhibit significant solvatochromic behavior, allowing for real-time monitoring of membrane interactions and cellular processes .
Synthesis and Methodology
Synthetic Routes
Recent advancements in synthetic methodologies have facilitated the production of imidazo[1,5-a]pyridine derivatives. Techniques such as cyclocondensation and oxidative cyclization have been optimized to yield high-purity compounds suitable for various applications.
Table 2: Synthetic Methods for Imidazo[1,5-a]pyridine Derivatives
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclocondensation | Formation through condensation reactions | >80 |
| Oxidative Cyclization | Using oxidants to form heterocycles | >75 |
| C–H Functionalization | Modification at carbon-hydrogen sites | >70 |
These methodologies are crucial for producing derivatives with desired functional groups that enhance biological activity or photophysical properties .
Material Science
Applications in Sensors
Imidazo[1,5-a]pyridine derivatives are being explored for their application in sensor technology. Their luminescent properties enable the development of sensors capable of detecting environmental pollutants or biological markers.
Case Study: Sensor Development
A recent study focused on developing sensors based on imidazo[1,5-a]pyridine scaffolds demonstrated high sensitivity to specific ions and molecules. The sensors exhibited rapid response times and excellent selectivity, making them promising candidates for environmental monitoring .
Mechanism of Action
The mechanism of action of {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors, leading to altered cellular functions. For instance, it may inhibit phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are crucial in cell growth and survival .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Structural Insights :
- Positional Substitution : The target compound’s methanamine group at position 6 distinguishes it from carboxylate derivatives (e.g., CAS 1914148-56-3), which exhibit solvatochromic fluorescence but reduced basicity.
- Salt Form : Dihydrochloride salts (e.g., CAS 697739-12-1 and 1616526-83-0) enhance solubility in polar solvents compared to neutral esters (e.g., CAS 139183-89-4), favoring biological applications .
Physicochemical and Photophysical Properties
- Solubility : The dihydrochloride form of the target compound ensures high solubility in aqueous media, critical for in vitro assays. In contrast, carboxylate esters (e.g., CAS 1914148-56-3) require organic solvents for dissolution .
- Fluorescence : While the target compound lacks intrinsic fluorophores, analogs like ethyl carboxylate derivatives exhibit strong solvatochromism with large Stokes shifts (~150 nm), enabling lipid bilayer imaging .
- Stability : The imidazo[1,5-a]pyridine core is thermally stable, but protonation at the amine group in dihydrochloride salts may influence pH-dependent behavior in biological systems .
Research Findings and Gaps
- Synthetic Accessibility : The one-pot cyclization method described in could be adapted to synthesize the target compound, though its amine group may require protective strategies during synthesis .
- Knowledge Gaps: Direct data on the target compound’s photophysical or pharmacological properties are absent. Future studies should evaluate its fluorescence quenching behavior, cellular uptake, and toxicity.
Biological Activity
The compound {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by an imidazole ring fused with a pyridine moiety. Its chemical structure allows for various modifications that can enhance its biological properties. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can influence its activity against different biological targets.
Antimicrobial Activity
Research indicates that {imidazo[1,5-a]pyridin-6-yl}methanamine exhibits significant antimicrobial properties. For instance, derivatives of this compound have shown enhanced activity against various bacterial strains when specific substituents are introduced. A study demonstrated that methyl substitutions at the C5 and C3 positions significantly increased antimicrobial efficacy compared to standard reference drugs such as streptomycin and fluconazole .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| {Imidazo[1,5-a]pyridin-6-yl}methanamine | Staphylococcus aureus | < 1 | |
| Derivative A | E. coli | 0.5 | |
| Derivative B | Mycobacterium tuberculosis | < 1 |
Anticancer Activity
The anticancer potential of {imidazo[1,5-a]pyridin-6-yl}methanamine has been explored through various studies focusing on its effects on different cancer cell lines. Notably, the compound has been identified as a potent inhibitor of apoptosis inhibitors (IAPs) and myeloid cell leukemia 1 (Mcl-1) proteins, which are critical in cancer cell survival pathways. One study reported an IC50 value of 0.082 µM against specific cancer cell lines, indicating robust cytotoxicity .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-468 | 0.082 | Inhibition of IAPs | |
| SW-620 | 0.085 | Mcl-1 inhibition | |
| A549 | 0.090 | Induction of apoptosis |
The mechanisms through which {imidazo[1,5-a]pyridin-6-yl}methanamine exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to act as a non-competitive inhibitor of insulin-regulated aminopeptidase (IRAP), which plays a role in cognitive functions and could be targeted for neurodegenerative diseases .
- Cell Signaling Pathways : It interacts with various cellular pathways involved in apoptosis and cell proliferation. The inhibition of key proteins such as Mcl-1 is pivotal in promoting cancer cell death.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, suggesting that structural modifications can enhance binding affinity and selectivity towards specific enzymes or receptors.
Case Studies
Several case studies have highlighted the potential of {imidazo[1,5-a]pyridin-6-yl}methanamine in therapeutic applications:
- Case Study 1 : A study evaluated the efficacy of the compound in combination with temozolomide on human tumor cell lines, showing improved growth inhibition compared to temozolomide alone .
- Case Study 2 : Another investigation focused on the compound's ability to enhance sensitivity to chemotherapy agents in breast cancer models, demonstrating promising results in preclinical settings .
Q & A
Q. What are the recommended synthetic routes for preparing {imidazo[1,5-a]pyridin-6-yl}methanamine dihydrochloride, and how can purity be optimized?
Answer: The compound is often synthesized as a building block for pharmaceutical intermediates. A common approach involves cyclization reactions of substituted pyridine precursors, followed by amine functionalization and dihydrochloride salt formation. Purity optimization typically requires recrystallization or chromatography, with monitoring via HPLC (≥95% purity threshold). Dihydrochloride formation enhances solubility for biological assays but may introduce hygroscopicity, necessitating anhydrous handling .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR are essential for verifying the imidazo-pyridine core and methanamine substituents. For example, characteristic imidazole proton signals appear near δ 7.5–8.5 ppm, while methylene protons (CHNH) resonate around δ 3.0–3.5 ppm .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] for free base) and salt adducts.
- X-ray Crystallography: Resolves intermolecular interactions, such as π-stacking in the imidazo-pyridine ring, which influences crystallization behavior .
Advanced Research Questions
Q. How do structural modifications to the imidazo[1,5-a]pyridine scaffold affect biological activity, and what design strategies mitigate off-target effects?
Answer: The N-atom positioning in the imidazo-pyridine ring governs π-stacking and hydrogen-bonding interactions with biological targets (e.g., kinase enzymes). For instance, substitutions at the 6-position (methanamine group) enhance target selectivity by modulating steric bulk and electronic properties. Computational docking studies paired with SAR (structure-activity relationship) analysis are recommended to prioritize derivatives. Evidence from related imidazo-pyridine kinase inhibitors (e.g., Acalabrutinib intermediates) highlights the importance of balancing hydrophobicity and solubility via salt forms like dihydrochloride .
Q. What mechanistic insights explain the reactivity of {imidazo[1,5-a]pyridin-6-yl}methanamine in nucleophilic or electrophilic reactions?
Answer: The methanamine group acts as a nucleophile, participating in condensations (e.g., with carbonyl compounds) or alkylation reactions. The electron-rich imidazo-pyridine core facilitates electrophilic aromatic substitution at the 3- or 5-positions. Kinetic studies using NMR or in-situ IR spectroscopy are advised to monitor reaction progress. For example, ninhydrin reactions with imidazo-pyridines form bis-adducts via sequential nucleophilic attacks, confirmed by HRMS and X-ray crystallography .
Q. How can researchers resolve discrepancies in solubility or stability data for this compound across different solvents?
Answer: Dihydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, DMSO) but may degrade under acidic or humid conditions. Stability studies should include:
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer: While the methanamine group in this compound is not chiral, related imidazo-pyridine intermediates (e.g., Acalabrutinib precursors) require chiral resolution. For scale-up:
- Asymmetric Catalysis: Use chiral ligands in key cyclization steps.
- Crystallization-Induced Diastereomer Resolution: Employ chiral counterions (e.g., tartaric acid) to separate enantiomers.
- Process Analytical Technology (PAT): Implement inline NMR or Raman spectroscopy for real-time monitoring .
Methodological Best Practices
Q. How should researchers handle and store this compound to prevent degradation?
Answer:
- Storage: Keep in airtight containers under inert gas (N or Ar) at −20°C. Desiccants (e.g., silica gel) mitigate hygroscopicity.
- Handling: Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Q. What computational tools are recommended for predicting the physicochemical properties or toxicity profile of this compound?
Answer:
- ADMET Prediction: Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and CYP450 inhibition.
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Toxicity Databases: Cross-reference with PubChem or Tox21 for preliminary hazard assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
